molecular formula C14H19ClN2O4S B2476568 ((4-Chloro-2-nitrophenyl)sulfonyl)cyclooctylamine CAS No. 1022883-54-0

((4-Chloro-2-nitrophenyl)sulfonyl)cyclooctylamine

Cat. No.: B2476568
CAS No.: 1022883-54-0
M. Wt: 346.83
InChI Key: JLPBOQKYMQQGGB-UHFFFAOYSA-N
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Description

((4-Chloro-2-nitrophenyl)sulfonyl)cyclooctylamine is a chemical compound that features a cyclooctylamine group attached to a 4-chloro-2-nitrophenylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Chloro-2-nitrophenyl)sulfonyl)cyclooctylamine typically involves the reaction of 4-chloro-2-nitrobenzenesulfonyl chloride with cyclooctylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under basic conditions provided by a base like triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of cyclooctylamine attacks the sulfonyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

((4-Chloro-2-nitrophenyl)sulfonyl)cyclooctylamine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

Major Products Formed

    Reduction: Formation of ((4-Amino-2-nitrophenyl)sulfonyl)cyclooctylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized sulfonyl derivatives.

Scientific Research Applications

((4-Chloro-2-nitrophenyl)sulfonyl)cyclooctylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ((4-Chloro-2-nitrophenyl)sulfonyl)cyclooctylamine depends on its specific application. In biochemical contexts, it may act by interacting with specific enzymes or proteins, potentially inhibiting their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitrophenylsulfonyl chloride: A precursor in the synthesis of ((4-Chloro-2-nitrophenyl)sulfonyl)cyclooctylamine.

    Cyclooctylamine: The amine component used in the synthesis.

    4-Chloro-2-nitrophenylamine: A related compound with similar structural features.

Properties

IUPAC Name

4-chloro-N-cyclooctyl-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c15-11-8-9-14(13(10-11)17(18)19)22(20,21)16-12-6-4-2-1-3-5-7-12/h8-10,12,16H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPBOQKYMQQGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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